Diisononyl dodecanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

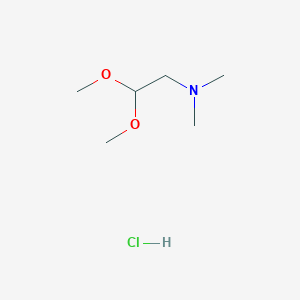

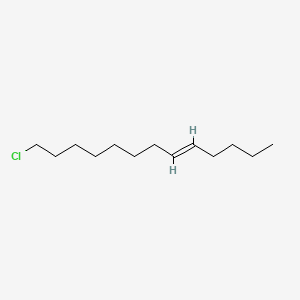

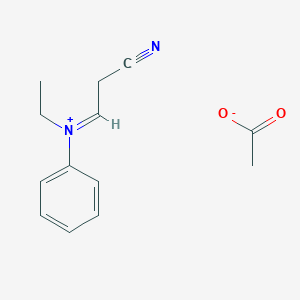

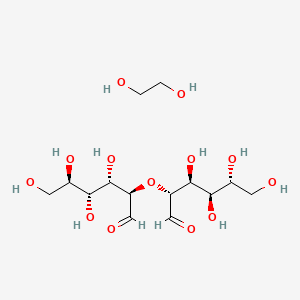

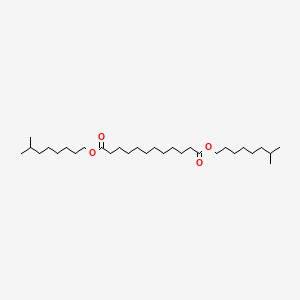

ジイソノニル ドデカンジオエートは、分子式C30H58O4の、エステル化合物です。ドデカン二酸とイソノナノールから合成されます。この化合物は、その独特の化学的性質から、様々な産業分野や科学分野で利用されています。

製造方法

合成経路と反応条件

ジイソノニル ドデカンジオエートは、通常、ドデカン二酸とイソノナノールのエステル化反応によって合成されます。この反応は酸性条件下で行われ、硫酸やp-トルエンスルホン酸などの触媒が使用されます。反応混合物は、エステル化反応を促進するために加熱され、反応を完了させるために水が除去されます。

工業生産方法

工業的には、ジイソノニル ドデカンジオエートの製造は、連続的なエステル化プロセスで行われます。反応物であるドデカン二酸とイソノナノールは、触媒の存在下でエステル化反応が行われる反応器に供給されます。反応混合物はその後、蒸留によって水と未反応アルコールが除去され、高純度のジイソノニル ドデカンジオエートが生成されます。

化学反応の分析

反応の種類

ジイソノニル ドデカンジオエートは、以下を含む様々な化学反応を起こすことができます。

加水分解: ジイソノニル ドデカンジオエートは、水と酸または塩基の触媒の存在下で、ドデカン二酸とイソノナノールに分解することができます。

酸化: エステルは酸化されて、ドデカン二酸および他の酸化生成物を生成することができます。

還元: 還元反応により、エステルをアルコールおよび他の還元形態に変換することができます。

一般的な試薬と条件

加水分解: 水を含む酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主要な生成物

加水分解: ドデカン二酸とイソノナノール。

酸化: ドデカン二酸および他の酸化生成物。

還元: アルコールおよび他の還元形態。

科学研究への応用

ジイソノニル ドデカンジオエートは、以下を含む科学研究において幅広い用途があります。

化学: ポリマーや樹脂の製造における可塑剤として使用され、柔軟性と耐久性を向上させます。

生物学: 生分解性エステルとしての生物系での使用の可能性が調査されています。

医学: 生体適合性と生分解性から、薬物送達システムでの使用の可能性が検討されています。

工業: 優れた化学的安定性と性能特性から、潤滑剤、コーティング剤、接着剤の製造に使用されています。

準備方法

Synthetic Routes and Reaction Conditions

Diisononyl dodecanedioate is typically synthesized through an esterification reaction between dodecanedioic acid and isononanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants, dodecanedioic acid and isononanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, resulting in the formation of this compound with high purity.

化学反応の分析

Types of Reactions

Diisononyl dodecanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and isononanol.

Oxidation: The ester can be oxidized to form dodecanedioic acid and other oxidation products.

Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: Dodecanedioic acid and isononanol.

Oxidation: Dodecanedioic acid and other oxidation products.

Reduction: Alcohols and other reduced forms.

科学的研究の応用

Diisononyl dodecanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

Biology: Investigated for its potential use in biological systems as a biodegradable ester.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and performance characteristics.

作用機序

ジイソノニル ドデカンジオエートの作用機序は、様々な分子標的や経路との相互作用を伴います。可塑剤として、ポリマーマトリックスに組み込まれ、分子間力を低減して柔軟性を高めます。生物系では、酵素的加水分解を受け、ドデカン二酸とイソノナノールを放出し、その後、代謝経路に関与する可能性があります。

類似の化合物との比較

類似の化合物

ジイソノニル フタレート: ポリマーや樹脂で同様の用途に使用されている、もう1つの広く使用されている可塑剤。

ジイソノニル アジペート: 同様の特性を持つ可塑剤として使用されますが、化学構造が異なります。

ジイソノニル セバケート: 同様の用途を持つ別のエステルですが、セバシン酸から誘導されています。

独自性

ジイソノニル ドデカンジオエートは、その特定の化学構造により、他の可塑剤と比較して、より高い熱安定性や特定のポリマーとの良好な適合性などの独特の特性を備えています。その生分解性も、環境に優しい用途にとって魅力的な選択肢となっています。

類似化合物との比較

Similar Compounds

Diisononyl phthalate: Another widely used plasticizer with similar applications in polymers and resins.

Diisononyl adipate: Used as a plasticizer with similar properties but different chemical structure.

Diisononyl sebacate: Another ester with similar applications but derived from sebacic acid.

Uniqueness

Diisononyl dodecanedioate is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and better compatibility with certain polymers compared to other plasticizers. Its biodegradability also makes it an attractive option for environmentally friendly applications.

特性

CAS番号 |

63003-34-9 |

|---|---|

分子式 |

C30H58O4 |

分子量 |

482.8 g/mol |

IUPAC名 |

bis(7-methyloctyl) dodecanedioate |

InChI |

InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |

InChIキー |

NEBPEJORTDXDMO-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。